CU-T12-9
Description
Genesis and Significance of CU-T12-9 in Contemporary Chemical and Biological Research
The genesis of this compound lies in systematic high-throughput screening efforts aimed at identifying novel synthetic compounds that could modulate TLR activity. nih.govresearchgate.netfrontiersin.orgfrontiersin.org Following the identification of preliminary hit compounds with TLR2-activating properties, structure-activity relationship (SAR) studies were conducted to optimize their efficacy and selectivity. researchgate.netfrontiersin.orgfrontiersin.org This process led to the development of this compound, chemically defined as N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline. nih.govnih.govpharmaceutical-journal.comsigmaaldrich.comlgcstandards.com
The significance of this compound in contemporary chemical and biological research stems from its demonstrated potent and selective agonistic activity towards the TLR1-TLR2 heterodimer. nih.govmdpi.cominvivogen.comcaymanchem.combio-techne.comnih.gov Unlike natural lipopeptide ligands that can activate either TLR1/TLR2 or TLR2/TLR6 heterodimers depending on their acylation state, this compound exhibits a marked preference for the TLR1/TLR2 complex. nih.govmdpi.cominvivogen.comcaymanchem.comfrontiersin.org This selectivity is particularly significant because TLR2 can heterodimerize with either TLR1 or TLR6, leading to potentially different downstream signaling outcomes. invivogen.cominvivogen.com By specifically targeting TLR1/TLR2, this compound serves as a valuable chemical probe to dissect the unique signaling pathways and biological responses mediated by this particular heterodimer. nih.govpharmaceutical-journal.com Its ability to facilitate TLR1/TLR2 heterodimeric complex formation is central to its mechanism of action. nih.govacs.orginvivogen.comcaymanchem.combio-techne.comnih.gov
Historical Context of Small-Molecule Modulators in Toll-like Receptor Biology
The study of small-molecule modulators in Toll-like receptor biology is rooted in the broader understanding of TLRs as key pattern recognition receptors. Following the discovery of TLR4 as the receptor for endotoxin (B1171834) in the late 1990s, the critical role of TLRs in initiating immune responses became evident. acs.orgnih.govresearchgate.net This spurred significant interest in identifying compounds that could manipulate TLR signaling for therapeutic benefit.
Initially, research focused on natural TLR ligands, primarily components derived from microorganisms such as lipopolysaccharides (LPS) for TLR4 and lipoproteins for TLR2. However, the complexity and potential pleiotropic effects of these natural ligands highlighted the need for more targeted approaches. The development of synthetic small-molecule modulators offered the potential for improved specificity, controlled activity, and favorable pharmacokinetic properties. acs.orgnih.govresearchgate.net
The historical trajectory has involved high-throughput screening of chemical libraries, rational design based on structural information, and extensive SAR studies to identify potent and selective TLR agonists and antagonists. acs.orgnih.govresearchgate.netfrontiersin.orgcsic.es While some small-molecule TLR modulators have advanced to clinical trials, and a few have received regulatory approval (e.g., imiquimod, a TLR7 agonist), the development of highly specific modulators for individual TLRs or their heterodimers remains an active area of research. acs.orgnih.govresearchgate.net this compound represents a significant step in this history, being described as one of the first well-characterized small-molecule agonists specifically targeting the TLR1/TLR2 heterodimer. pharmaceutical-journal.com
Overview of Current Research Trajectories and Open Questions Pertaining to this compound
Current academic research trajectories involving this compound are primarily focused on further elucidating its mechanism of action, exploring its potential applications as a research tool and therapeutic lead, and understanding the downstream biological consequences of specific TLR1/TLR2 activation.
Research continues to investigate the precise binding site of this compound on the TLR1-TLR2 heterodimer interface. invivogen.cominvivogen.com Studies utilize biophysical assays to understand its interaction with the receptor complex and how it facilitates dimerization and subsequent signaling. nih.govacs.orgnih.gov
A significant trajectory involves exploring the cellular and molecular events triggered by this compound-mediated TLR1/TLR2 activation. This includes detailed analysis of the NF-κB signaling pathway and the subsequent induction of pro-inflammatory cytokines and other immune mediators like TNF-α, IL-10, and iNOS. nih.govacs.orgmdpi.cominvivogen.comcaymanchem.comnih.govinvivogen.com Research also extends to investigating the effects of this compound on specific cell types, such as macrophages and leukemic cells, to understand the diverse biological outcomes of TLR1/TLR2 engagement. nih.govcaymanchem.comresearchgate.netnih.gov For instance, studies have shown that this compound treatment in leukemic cells can influence c-Myc ubiquitination and acetylation, leading to changes in gene expression. nih.gov
The potential therapeutic applications of this compound as an immune stimulant, particularly as a potential vaccine adjuvant or in cancer immunotherapy, represent another key research area. nih.govpharmaceutical-journal.com Understanding how specific TLR1/TLR2 activation can enhance immune responses against pathogens or tumors is a critical question being addressed.
Despite the progress, several open questions remain. A key question revolves around the precise differences in downstream signaling and biological outcomes initiated by TLR1/TLR2 activation compared to TLR2/TLR6 activation, and how the selective nature of this compound can help delineate these differences. Further research is needed to fully understand the in vivo effects of this compound and its potential for therapeutic development. Optimizing the balance between desired immune activation and avoiding excessive inflammation or off-target effects is also a crucial consideration for potential therapeutic applications. pharmaceutical-journal.com
Rationale for Comprehensive Academic Investigation of this compound
The rationale for comprehensive academic investigation of this compound is multifaceted. Firstly, as a selective small-molecule agonist of the TLR1-TLR2 heterodimer, this compound provides a valuable tool for dissecting the specific roles of this receptor complex in immune signaling, independent of TLR2/TLR6 activation. nih.govmdpi.cominvivogen.comcaymanchem.com This specificity allows researchers to gain a more nuanced understanding of TLR-mediated immunity.
Secondly, the identification and characterization of this compound contribute to the broader effort of developing targeted immune modulators. Studying its structure-activity relationships and mechanism of action can inform the design of future small molecules with improved potency, selectivity, and desired biological effects. nih.govresearchgate.netfrontiersin.orgfrontiersin.org
Thirdly, the potential therapeutic implications of TLR modulation in various diseases, including infectious diseases and cancer, underscore the importance of investigating compounds like this compound. acs.orgnih.govnih.govresearchgate.netpharmaceutical-journal.com Academic research into its effects on immune cells and downstream signaling pathways can pave the way for the development of novel therapeutic strategies.
Finally, the study of this compound contributes to the fundamental understanding of protein-ligand interactions and receptor activation mechanisms, particularly in the context of complex membrane protein heterodimers like TLRs. nih.govacs.orgnih.gov This knowledge has implications beyond TLR biology and can inform research on other receptor systems.
Detailed Research Findings
Research on this compound has provided quantitative data on its activity and selectivity.
| Assay Type | Cell Line | Target | EC50 (nM) | Reference |
|---|---|---|---|---|
| SEAP activation | HEK-Blue hTLR2 | hTLR1/TLR2 | 52.9 ± 6.2 | bio-techne.comresearchgate.net |
| TNF-α production (ELISA) | Raw 264.7 macrophage | hTLR1/TLR2 | 60.46 ± 16.99 | nih.govcaymanchem.com |
| NO production | Raw 264.7 cells | hTLR1/TLR2 | ~3600 (at 3.6 µM) | caymanchem.com |
| NO production | Primary rat macrophages | hTLR1/TLR2 | ~400 (at 0.4 µM) | caymanchem.com |
| Competitive Binding (IC50) | TLR1/2 complex | Pam3CSK4 binding | 54.4 | nih.govacs.orgnih.gov |
These data highlight the potency of this compound as a TLR1/TLR2 agonist in the nanomolar range and its ability to induce key downstream inflammatory mediators. Studies using antibody blocking experiments and different HEK-Blue cell lines expressing specific TLR heterodimers have confirmed its selectivity for TLR1/TLR2 over TLR2/TLR6. nih.govmdpi.cominvivogen.comcaymanchem.com
Further research findings include the observation that this compound activates NF-κB signaling in a dose-dependent manner. caymanchem.comresearchgate.net Investigations in human leukemic MV4;11 cells treated with this compound revealed increased ubiquitination and reduced acetylation of the c-Myc protein, leading to a significant loss of c-Myc occupancy on the genome and subsequent downregulation of c-Myc target genes. nih.gov These findings suggest a novel link between TLR1/TLR2 activation and the regulation of oncogenic proteins like c-Myc. nih.gov
Properties
Molecular Formula |
C₁₇H₁₃F₃N₄O₂ |
|---|---|
Molecular Weight |
362.31 |
Synonyms |
N-Methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Cu T12 9
Established Synthetic Routes to CU-T12-9
This compound originated from the screening of a synthetic compound library, leading to the identification of a preliminary hit compound, N-methyl-4-nitro-2-(4-(4-nitrophenyl)-1H-imidazol-1-yl)aniline (GA). A modular chemical synthesis route for GA was developed. Subsequent structure-activity relationship (SAR) studies were conducted to optimize GA, resulting in the novel compound this compound with significantly increased activity in the nanomolar range. While the development process from GA to this compound through SAR is established, detailed, step-by-step synthetic procedures specifically for the final this compound compound were not extensively detailed in the consulted public sources.
The preliminary hit compound, GA, containing a 1,4-diphenyl-1H-imidazole core, served as a key intermediate or starting point for the development of this compound. The synthesis of GA involved a modular chemical synthesis route. The transformation from GA to this compound involved structural modifications guided by SAR studies. Specific reaction steps and detailed intermediate derivatizations for the conversion of GA to this compound were not explicitly described in the available information.
Key Reaction Steps and Intermediate Derivatizations
Exploration of this compound Analogues and Derivatives
The process of optimizing the initial hit compound GA to this compound inherently involved the exploration and synthesis of various analogues and derivatives to understand the relationship between structural features and biological activity.
The development of this compound from GA exemplifies rational design principles applied in chemical synthesis and medicinal chemistry. Starting from a compound identified through screening, structural modifications were systematically introduced and evaluated through SAR studies to enhance desired properties, specifically potent and selective TLR1/2 agonism. SAR studies on the GA core indicated that the nitro groups were critical for activity, and modifications at the amino site also affected potency. The cyano group analog, for instance, showed decreased activity compared to this compound. This demonstrates a rational approach to modifying the molecular structure to optimize its interaction with the biological target.
The available information primarily focuses on the synthesis and optimization leading to this compound itself through modifications of the GA scaffold. Details regarding novel synthetic approaches specifically developed for broader diversification of the this compound scaffold beyond the initial SAR studies were not found in the consulted sources.
Chemical modifications and functionalization of this compound can be explored to alter its properties or conjugate it with other molecules. One instance of chemical modification found in the search results involves the reaction of this compound with LiHMDS as a step in the synthesis of a prodrug intermediate. This indicates that the this compound structure can undergo further chemical transformations. However, detailed studies specifically focusing on various chemo- and regioselective functionalization reactions applied to the this compound scaffold were not extensively described in the public domain sources reviewed.
Novel Synthetic Approaches for this compound Scaffold Diversification
Green Chemistry Considerations in this compound Synthesis
Detailed research findings specifically addressing green chemistry considerations in the synthesis of this compound, such as comprehensive analyses of solvent selection, waste minimization strategies, atom economy, or the implementation of sustainable synthetic protocols for its production, are not prominently featured in the gathered information. While some reaction conditions involving this compound or its precursor are mentioned, a broader discussion on the environmental impact or sustainability efforts related to its synthesis is not provided.
Solvent Selection and Waste Minimization Strategies
The search results mention the use of Tetrahydrofuran (THF) as a solvent in a reaction where this compound is used as a starting material. google.com Additionally, a modular chemical synthesis route for the precursor compound (GA) was reported, which likely involves various solvents, though specific details on solvent selection criteria for minimizing environmental impact in the synthesis of this compound itself are not elaborated upon in the provided snippets. nih.gov Information regarding specific waste minimization strategies employed during the synthesis of this compound is not available in the search results.
Atom Economy and Sustainable Synthetic Protocols
An analysis of the atom economy of the synthetic route for this compound requires a detailed step-by-step description of the synthesis, including all reactants, reagents, and byproducts. Such a detailed breakdown and subsequent atom economy calculation are not present in the provided research findings. Similarly, information on the implementation of specific sustainable synthetic protocols, such as the use of catalysts, renewable feedstocks, or energy-efficient processes in the synthesis of this compound, is not available.
Mechanistic Investigations of Cu T12 9 S Biological Interactions
Molecular Recognition and Binding Dynamics of CU-T12-9
This compound directly targets the TLR1/2 heterodimer to initiate downstream signaling. nih.govmedchemexpress.comtargetmol.com Its binding to both TLR1 and TLR2 is crucial as it facilitates the formation of the TLR1/2 heterodimeric complex, which subsequently triggers downstream signaling pathways. nih.govmedchemexpress.comtargetmol.comacs.org
Toll-like Receptor 1/2 (TLR1/2) Dimerization Enhancement by this compound
This compound enhances the dimerization of TLR1 and TLR2. targetmol.comrndsystems.comtocris.commerckmillipore.com This facilitation of heterodimer formation is a key aspect of its mechanism of action, leading to the activation of downstream signaling. nih.govmedchemexpress.comtargetmol.comacs.orgresearchgate.net
Binding Site Analysis and Ligand-Receptor Conformational Changes
The binding site of this compound is suggested to be located at the interface between the TLR1 and TLR2 proteins. invivogen.comnih.govinvivogen.com This interfacial binding supports its selective affinity for the TLR1/2 heterodimer. invivogen.cominvivogen.com While the search results confirm the interfacial binding site, detailed information specifically on ligand-receptor conformational changes induced by this compound was not extensively provided. However, the stabilization of the TLR1-TLR2 heterodimer by this compound implies conformational changes are involved in the process of complex formation and activation. acs.orgnih.gov
Kinetic and Equilibrium Binding Studies of this compound with Target Receptors
Fluorescence anisotropy assays have been utilized to study the binding of this compound to the TLR1/2 complex. nih.govtargetmol.comacs.orgresearchgate.net These studies have shown that this compound exhibits competitive binding with Pam3CSK4, a known TLR1/2 agonist. nih.govtargetmol.comacs.orgresearchgate.net The half-maximal inhibitory concentration (IC50) of this compound in competitive binding assays with Pam3CSK4 has been determined to be 54.4 nM. nih.govtargetmol.comacs.orgresearchgate.net Microscale thermophoresis (MST) has also been used to measure interactions between this compound and individual TLR1 or TLR2 proteins, although with lower affinity compared to the TLR1/2 heterodimer. nih.gov
Cellular Signaling Pathway Perturbations Induced by this compound
Upon binding to the TLR1/2 heterodimer, this compound triggers downstream signaling cascades. nih.govmedchemexpress.comtargetmol.com
Activation of the NF-κB Pathway by this compound in Cellular Models
This compound has been consistently shown to activate NF-κB-dependent signaling in various cellular models. invivogen.comnih.govinvivogen.commedchemexpress.comtargetmol.comacs.orgrndsystems.comtocris.comresearchgate.netnih.govresearchgate.netselleckchem.comcaltagmedsystems.co.uknih.gov Studies using HEK-Blue™ hTLR2 cells, which express TLR2 along with TLR1 and TLR6 and contain an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene, have demonstrated that this compound strongly activates SEAP signaling, indicating NF-κB activation. invivogen.comnih.govinvivogen.commedchemexpress.comresearchgate.netselleckchem.com This activation is dose-dependent. invivogen.comnih.gov Antibody inhibition experiments in HEK-Blue hTLR2 cells confirmed that this compound-induced SEAP signaling is blocked by anti-hTLR1 and anti-hTLR2 antibodies, but not by an anti-hTLR6 antibody, further supporting its selective activation of the TLR1/2 heterodimer and subsequent NF-κB activation. nih.govselleckchem.com Western blot analysis has also revealed that this compound exhibits a significant activating effect on NF-κB in other cell types, such as rat nucleus pulposus cells (NPCs). researchgate.net
Data from HEK-Blue™ hTLR2 cellular assays show dose-dependent NF-κB activation by this compound, measured by SEAP activity. invivogen.comnih.gov
| This compound Concentration (µM) | SEAP Activity (OD at 630 nm) |
| 0 | Baseline |
| Increasing concentrations (e.g., 0 - 10) | Increasing OD |
Modulation of Inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-10, iNOS)
Activation of the NF-κB pathway by this compound leads to the induction of downstream effectors, including inflammatory cytokines and inducible nitric oxide synthase (iNOS). invivogen.comnih.govinvivogen.commedchemexpress.comtargetmol.comacs.orgmerckmillipore.comnih.govresearchgate.netselleckchem.comcaltagmedsystems.co.uk this compound has been shown to invoke an elevation in the expression of tumor necrosis factor-α (TNF-α), interleukin-10 (IL-10), and iNOS. invivogen.comnih.govinvivogen.commedchemexpress.comtargetmol.comacs.orgmerckmillipore.comnih.govresearchgate.netselleckchem.comcaltagmedsystems.co.uk
Cellular studies have demonstrated that this compound upregulates the mRNA levels of TNF-α, IL-10, and iNOS in a dose-dependent manner in cells such as Raw 264.7 macrophages. medchemexpress.commerckmillipore.com For instance, this compound (0.1-10 μM) activates TNF-α mRNA after 8 hours of treatment, IL-10 mRNA after 2 hours, and iNOS mRNA after 24 hours. medchemexpress.com this compound also efficiently triggers nitric oxide (NO) production, a product of iNOS activity, in macrophage cells. nih.gov
Data on the effect of this compound on the mRNA expression of key inflammatory mediators in Raw 264.7 cells: medchemexpress.com
| Gene | Treatment Duration | Effect of this compound (0.1-10 µM) |
| TNF-α | 8 hours | Dose-dependent activation |
| IL-10 | 2 hours | Dose-dependent activation |
| iNOS | 24 hours | Dose-dependent activation |
Downstream Signaling Cascade Analysis (e.g., MyD88-dependent pathways)
Upon binding to the TLR1-TLR2 heterodimer, this compound has been shown to activate NF-κB-dependent signaling. invivogen.commedchemexpress.cominvivogen.com This activation is a pivotal event in the TLR signaling pathway, which typically involves the recruitment of adaptor proteins through interactions with their Toll/IL-1 receptor (TIR) domains. nih.govresearchgate.net For TLR2, this process is MyD88-dependent. acs.orgresearchgate.net The recruitment of the myeloid differentiation primary response 88 (MyD88) protein to the TLR TIR domains triggers downstream signaling cascades that ultimately lead to the activation of transcription factors such as NF-κB. nih.govresearchgate.netacs.orgnih.gov
Activation of NF-κB by this compound results in the elevation of downstream effectors, including tumor necrosis factor–α (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS). invivogen.commedchemexpress.commedchemexpress.cominvivogen.comnih.gov Studies in Raw 264.7 cells have demonstrated that this compound up-regulates the mRNA levels of TNF, IL-10, and iNOS in a time-dependent manner. medchemexpress.commedchemexpress.commerckmillipore.com For instance, TNF mRNA was activated after 8 hours of treatment, while TLR2 and IL-10 mRNA were activated after 2 hours, and TLR1 and iNOS mRNA were activated after 24 hours. medchemexpress.commedchemexpress.com this compound also efficiently triggers nitric oxide (NO) production in Raw 264.7 cells and primary rat macrophage cells. nih.govresearchgate.netmerckmillipore.com This NO activation can be inhibited by a TLR1/2-specific antagonist, but not by a TLR4-specific inhibitor. nih.govresearchgate.netmerckmillipore.com
Data from experiments in Raw 264.7 cells illustrating the time-dependent mRNA upregulation by this compound (0.1-10 μM) are summarized below:
| mRNA Target | Time to Activation |
| TLR2, IL-10 | 2 hours |
| TNF | 8 hours |
| TLR1, iNOS | 24 hours |
The activation of SEAP signaling, a reporter for NF-κB activity, in HEK-Blue hTLR2 cells by this compound further supports its ability to activate NF-κB-dependent pathways. invivogen.commedchemexpress.commedchemexpress.comnih.gov The EC50 of this compound in this assay is reported as 52.9 nM. medchemexpress.commedchemexpress.commerckmillipore.comrndsystems.comselleckchem.com
Enzymatic Interactions and Biochemical Transformations of this compound
Information specifically detailing the enzymatic metabolism or biochemical transformations of this compound in in vitro systems is limited in the provided search results. However, its mechanism of action as a small molecule agonist interacting with protein receptors (TLR1 and TLR2) is well-documented.
Potential for this compound as an Enzyme Modulator or Substrate
While this compound's primary known interaction is with the TLR1/2 receptor heterodimer, the provided information does not indicate that this compound acts as a substrate for enzymatic transformation. One search result mentions that Atazanavir is a substrate for an enzyme and inhibits glutathione, and another mentions that Oxy210 inhibits COX enzymes medchemexpress.commdpi.com, but these are not related to this compound's enzymatic interactions. The focus of the available literature is on its function as a receptor agonist. There is no direct evidence in the search results suggesting this compound acts as an enzyme modulator or substrate.
Comparative Mechanistic Analysis with Other TLR1/2 Agonists (e.g., Pam3Cys, SMU-Z1)
This compound is a synthetic small molecule that activates the TLR1/2 heterodimer, and its mechanism has been compared to other known TLR1/2 agonists, particularly Pam3CSK4 (a synthetic triacylated lipopeptide often referred to as Pam3Cys in comparative contexts) and SMU-Z1. nih.govnih.govmerckmillipore.comnih.govrsc.orgresearchgate.netresearchgate.net
Both this compound and Pam3CSK4 activate the TLR1/2 pathway by inducing NF-κB activation to trigger downstream signaling, including SEAP, NO, and TNF-α production. nih.govmerckmillipore.com Fluorescence anisotropy assays have revealed competitive binding to the TLR1/2 complex between this compound and Pam3CSK4, with an IC50 of 54.4 nM for this compound competing with Pam3CSK4. nih.govresearchgate.net This suggests that this compound binds to a similar site on the TLR1/2 heterodimer as Pam3CSK4. nih.govnih.govrsc.org this compound has been shown to enhance TLR1 and TLR2 dimerization in vitro, a mechanism also associated with Pam3CSK4. merckmillipore.comrndsystems.com
Studies have indicated that this compound and SMU-Z1, another small molecule TLR2-TLR1 agonist, specifically activate the TLR2-TLR1 heterodimer and presumably bind the same site as Pam3Cys, as suggested by in vitro competitive binding assays. nih.govrsc.org SMU-Z1 has also shown specific activation of TLR1/TLR2 signaling. researchgate.netresearchgate.net
While Pam3CSK4 is a lipopeptide, this compound is a synthetic small molecule that shares no structural similarity to 'natural' TLR2 ligands like bacterial lipoproteins. invivogen.com Despite this structural difference, both compounds converge on the activation of the TLR1/2 heterodimer and the subsequent MyD88-dependent NF-κB signaling pathway.
Comparative data on the activation of SEAP signaling in HEK-Blue hTLR2 cells by this compound and Pam3CSK4 show similar activation profiles. nih.gov
| Agonist | EC50 (HEK-Blue hTLR2 SEAP assay) | Competitive Binding (vs Pam3CSK4) IC50 |
| This compound | 52.9 nM medchemexpress.commedchemexpress.commerckmillipore.comrndsystems.comselleckchem.com | 54.4 nM nih.govresearchgate.net |
| Pam3CSK4 | - | - |
Note: While an EC50 for Pam3CSK4 in the same assay is not explicitly provided in the snippets alongside this compound's value, the text indicates similar activation. nih.gov
The distinct structural nature of this compound compared to lipopeptide agonists like Pam3CSK4 highlights the potential for diverse chemical scaffolds to target and activate the TLR1/2 heterodimer.
Biological Activity Profiling of Cu T12 9 in Pre Clinical Models Mechanistic Focus
Cellular Response Profiling of CU-T12-9 in Cultured Cell Systems
Investigation into the cellular effects of this compound has primarily utilized cultured cell systems, including human embryonic kidney (HEK) 293 cells transfected with specific TLRs and macrophage cell lines. nih.govmedchemexpress.comresearchgate.net These models provide controlled environments to dissect the compound's direct impact on cellular behavior and signaling.
Dose-Dependent Effects on Cellular Phenotypes (e.g., proliferation, morphology, differentiation)
Studies in HEK-Blue hTLR2 cells, which are HEK 293 cells co-transfected with human TLR2 and an inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene, have demonstrated a dose-dependent activation of SEAP signaling by this compound. nih.govmedchemexpress.comresearchgate.net This indicates that the compound's effect on activating the TLR1/2 pathway is dependent on its concentration. The EC50 for this compound in activating SEAP signaling in HEK-Blue hTLR2 cells has been reported as 52.9 nM or 60.46 ± 16.99 nM. nih.govtocris.comrndsystems.commedchemexpress.commedchemexpress.comtargetmol.combio-techne.com
In macrophage cell lines, such as a TLR2-sensitive U937 human macrophage cell line with a green fluorescent protein (GFP)–labeled NF-κB reporter, this compound activated NF-κB signaling in a dose-dependent manner. nih.govresearchgate.net At a concentration of 5 μM, this compound showed comparable NF-κB activation to 66 nM (100 ng/ml) of Pam3CSK4, a known TLR1/2 agonist. nih.govresearchgate.net Furthermore, this compound increased nitric oxide (NO) production in RAW 264.7 cells and primary rat macrophages, with effective concentrations of 3.6 µM and 0.4 µM, respectively. caymanchem.com TNF-α production was also increased in RAW 264.7 cells, with an EC50 of 0.06 µM. caymanchem.com
In the context of epithelial cells, treatment of Caco-2 cell monolayers with 10 µM of this compound led to a significant increase in transepithelial electrical resistance (TEER) after 5 days, suggesting an effect on epithelial integrity and tightness. nih.govbiorxiv.org
Data on the dose-dependent effects of this compound on cellular phenotypes are summarized in the table below:
| Cellular Phenotype / Assay | Cell Line / Model | Measure | Result / EC50 | Citation |
| SEAP Activation (TLR1/2 signaling) | HEK-Blue hTLR2 cells | EC50 | 52.9 nM | tocris.comrndsystems.commedchemexpress.commedchemexpress.comtargetmol.combio-techne.com |
| SEAP Activation (TLR1/2 signaling) | HEK-Blue hTLR2 cells | EC50 | 60.46 ± 16.99 nM | nih.gov |
| NF-κB Activation | U937 macrophage cells | Dose-dependent activation | Comparable to Pam3CSK4 at 5 μM vs 66 nM | nih.govresearchgate.net |
| NO Production | RAW 264.7 cells | Effective Concentration | 3.6 µM | caymanchem.com |
| NO Production | Primary rat macrophages | Effective Concentration | 0.4 µM | caymanchem.com |
| TNF-α Production | RAW 264.7 cells | EC50 | 0.06 µM | caymanchem.com |
| Epithelial Tightness | Caco-2 cell monolayers | TEER Increase | Significant increase at 10 µM | nih.govbiorxiv.org |
Gene Expression and Proteomic Changes in Response to this compound Exposure (e.g., mRNA induction of TLR1 and TLR2)
This compound has been shown to up-regulate the mRNA levels of several genes involved in the immune response. Quantitative reverse transcription polymerase chain reaction (qRT-PCR) experiments in macrophage cell lines have demonstrated that this compound increases the mRNA expression of TLR1 and TLR2. nih.govmedchemexpress.com Specifically, in a macrophage cell line, 1 μM this compound potently increased TLR1 mRNA levels at 24 hours, similar to Pam3CSK4. nih.gov Dose-dependent activation of TLR1 mRNA and iNOS mRNA was observed at 24 hours in RAW 264.7 cells treated with 0.1-10 μM this compound. medchemexpress.com Activation of TLR2 and IL-10 mRNA was observed at 2 hours, and TNF mRNA at 8 hours, also in a dose-dependent manner within the 0.1-10 μM range in RAW 264.7 cells. medchemexpress.com
Beyond the TLRs themselves, this compound signals through the NF-κB pathway, leading to an elevation of downstream effectors, including tumor necrosis factor–α (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS). nih.govresearchgate.netmedchemexpress.commedchemexpress.comtargetmol.comacs.orgresearchgate.netinvivogen.commdpi.com This indicates that this compound influences the expression of key genes involved in inflammatory and immune responses.
Changes in relative gene expression levels (fold change) relative to DMSO-treated controls have been reported, showing that this compound (1 μM) and Pam3CSK4 (33 nM) increased TLR1 mRNA expression over time in a macrophage cell line. nih.gov
While gene expression changes have been detailed, information specifically on global proteomic changes in response to this compound exposure was not found in the provided search results.
Cellular Uptake, Localization, and Efflux Mechanisms of this compound
Detailed information specifically describing the cellular uptake, localization within the cell, and efflux mechanisms of this compound was not explicitly available in the provided search results. Some general information regarding the cellular uptake of TLR agonists, particularly in the context of nanoparticle delivery or lipid modifications, was mentioned, suggesting that some agonists are taken up via endocytic mechanisms leading to accumulation in lysosomes where certain TLRs are located. scispace.com However, this general information cannot be specifically attributed to this compound without further evidence.
Investigation of this compound Interactions in Non-Mammalian Model Organisms for Mechanistic Elucidation
Investigation into the mechanistic interactions of this compound in non-mammalian model organisms like Caenorhabditis elegans, Drosophila melanogaster, or zebrafish for the specific purpose of elucidating its molecular pathways was not detailed in the provided search results. While the original Toll receptor was discovered in Drosophila and plays a role in developmental processes, and TLRs have been studied in zebrafish regarding hematopoiesis and macrophage behavior, there were no specific studies found that utilized this compound in these organisms to dissect its mechanistic effects.
Exploration of this compound Mechanisms in Mammalian Pre-clinical Models (Excluding Therapeutic Outcome Studies)
Pre-clinical investigations utilizing mammalian models have provided insights into the mechanistic actions of this compound, focusing on its interaction with the TLR1/2 pathway and the resulting cellular and molecular events. These studies primarily aim to understand the fundamental biological perturbations induced by this compound.
Ex Vivo Organ Culture Studies for Tissue-Specific Responses
Studies employing ex vivo approaches or cell cultures derived from specific tissues have been utilized to delineate the tissue-specific responses to this compound. In one instance, this compound was used in experiments involving rat Nucleus Pulposus (NP) cells, components of the intervertebral disc, to investigate the involvement of the NF-κB pathway. researchgate.netresearchgate.netresearchgate.net Treatment with this compound was observed to activate NF-κB in these cells and influence the expression of POSTN. researchgate.netresearchgate.net Another study treated retinas from NFκB-eGFP reporter mice ex vivo with this compound, which resulted in the induction of NFκB activity specifically in Müller glia (MG) but not in microglia within the retinal tissue. biorxiv.org These findings highlight the capacity of this compound to elicit distinct responses in different cell types within specific tissue environments.
In Vivo Studies in Rodent Models to Investigate Systemic Biological Perturbations and Pathways
In vivo studies, primarily in rodent models, have been conducted to explore the systemic biological perturbations and pathway activation following administration of this compound. In a mouse model investigating α-synuclein pathology, this compound was administered intraperitoneally. nih.gov Subsequent analysis of brain tissue from these mice included quantitative polymerase chain reaction to assess the expression levels of Tlr2. nih.gov Another study involving NFκB-eGFP reporter mice utilized intravitreal injection of this compound into the retina, demonstrating the induction of NFκB activity in Müller glia within the living organism. biorxiv.org While the detailed systemic distribution and effects beyond the targeted tissue in these specific contexts are not exhaustively described in the provided information, these studies confirm the utility of rodent models for investigating the biological impact and pathway activation by this compound in a living system.
Histopathological and Molecular Correlates of this compound Activity in Model Systems
Investigations into the activity of this compound have identified significant molecular correlates, primarily linked to the activation of the TLR1/2-NF-κB signaling axis. This compound consistently activates the NF-κB pathway, leading to the upregulation of mRNA levels and/or expression of key downstream molecules such as TNF-α, IL-10, and iNOS. selleckchem.commedchemexpress.cominvivogen.comnih.govinvivogen.comresearchgate.netacs.org Furthermore, studies have shown that this compound can upregulate the mRNA levels of TLR1 and TLR2 themselves. medchemexpress.comnih.gov
While the primary focus in the provided information is on molecular changes, some studies utilizing this compound as a research tool in model systems have incorporated histopathological assessments. For example, studies related to intervertebral disc degeneration in rat models, where this compound was used in associated in vitro cell studies, have employed techniques such as TUNEL staining to assess apoptosis and Western blot and immunofluorescence to detect proteins related to inflammation, apoptosis, and the NF-κB pathway in nucleus pulposus cells. researchgate.netresearchgate.net In the context of the α-synuclein mouse model, immunohistochemical staining for markers like p-α-syn and Iba1 (a microglial marker) were performed as part of the study, although the direct impact of this compound treatment on these specific histopathological features, independent of therapeutic outcomes, is not detailed in the provided snippets. nih.gov Collectively, these approaches demonstrate the methods used to correlate this compound activity with observable molecular and, in some contexts, histopathological changes in pre-clinical models.
Summary of Key Molecular Findings:
| Molecule | Effect of this compound Treatment | Model System/Context | Source |
| TLR1/2 | Activation (Agonist) | HEK-Blue hTLR2 SEAP assay, General Mechanism | selleckchem.comtocris.commedchemexpress.combio-techne.cominvivogen.comrndsystems.comnih.govinvivogen.com |
| TLR1/2 Heterodimer | Facilitates complex formation, Selective activation | General Mechanism, HEK-Blue hTLR2 cells | medchemexpress.cominvivogen.comnih.govinvivogen.comresearchgate.netacs.org |
| NF-κB Pathway | Activation | General Mechanism, HEK-Blue hTLR2 cells, Raw 264.7 cells, Rat NP cells, Mouse Retina MG | selleckchem.commedchemexpress.cominvivogen.comnih.govinvivogen.comresearchgate.netresearchgate.netbiorxiv.org |
| TNF-α | Elevation/Upregulation (mRNA and/or expression) | Downstream effector, Raw 264.7 cells, Rat NP cells | selleckchem.commedchemexpress.cominvivogen.comnih.govinvivogen.comresearchgate.netacs.org |
| IL-10 | Elevation/Upregulation (mRNA and/or expression) | Downstream effector, Raw 264.7 cells, Rat NP cells | selleckchem.commedchemexpress.cominvivogen.comnih.govinvivogen.comresearchgate.netacs.org |
| iNOS | Elevation/Upregulation (mRNA and/or expression) | Downstream effector, Raw 264.7 cells, Rat NP cells | selleckchem.commedchemexpress.cominvivogen.comnih.govinvivogen.comresearchgate.netacs.org |
| TLR1 mRNA | Upregulation | Raw 264.7 cells | medchemexpress.comnih.gov |
| TLR2 mRNA | Upregulation | Raw 264.7 cells | medchemexpress.comnih.gov |
| POSTN | Expression influenced (inhibition observed in Rat NP cells) | Rat NP cells | researchgate.netresearchgate.net |
| Tlr2 (mRNA) | Expression levels assessed | Mouse brain (following in vivo administration) | nih.gov |
Timing of mRNA Upregulation in Raw 264.7 Cells:
| mRNA Target | Time Point (after treatment) | Observation | Source |
| TLR2, IL-10 | 2 hours | Dose-dependent activation | medchemexpress.com |
| TNF | 8 hours | Dose-dependent activation | medchemexpress.com |
| TLR1, iNOS | 24 hours | Dose-dependent activation | medchemexpress.com |
Computational and Theoretical Approaches to Cu T12 9 Research
Quantum Chemical Calculations and Electronic Structure Analysis of CU-T12-9
Quantum chemical calculations provide a fundamental understanding of the electronic structure, geometry, and energetic properties of a molecule like this compound. While specific detailed quantum chemical studies focused solely on this compound were not extensively detailed in the provided search results, these methods are generally applied to determine stable conformers, analyze charge distribution, and predict spectroscopic properties. The PubChem entry for this compound provides computed properties, including molecular weight and molecular formula, which are often initial outputs derived from computational analysis nih.gov.
Conformational analysis using quantum chemistry explores the various possible three-dimensional arrangements of a molecule and their relative energies. Mapping the energy landscape helps identify the most stable conformers that are likely to exist under physiological conditions and interact with biological targets. Although specific data on the conformational landscape of this compound from dedicated quantum chemical studies was not found in the search snippets, such analysis is fundamental for downstream simulations like molecular dynamics and docking.
Molecular orbital theory provides insights into the electronic frontier orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and potential interaction sites. Analyzing the shape and energy of these orbitals can help predict how this compound might interact with residues in the binding pocket of TLR1/2. While the search results highlight this compound's interaction with TLR1/2 selleckchem.comnih.govinvivogen.cominvivogen.commedchemexpress.commedchemexpress.comrsc.orgonlinescientificresearch.com, specific applications of molecular orbital theory to predict its reactivity or interactions were not detailed.
Conformational Analysis and Energy Landscapes
Molecular Dynamics Simulations of this compound and its Biological Targets
Molecular dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems, such as the interaction of a small molecule like this compound with a large protein like the TLR1/2 heterodimer. These simulations provide dynamic insights that are not available from static structures or docking studies. MD simulations have been used in the context of studying TLR proteins and their interactions researchgate.netacs.orgresearchgate.netresearchgate.net.
MD simulations can track the movement of this compound within the binding site of the TLR1/2 heterodimer over time, revealing the stability of the complex and the key interactions (hydrogen bonds, hydrophobic contacts, etc.) that contribute to binding affinity. Studies on TLRs have utilized MD simulations to evaluate protein-protein interactions and the consequences of mutations on receptor stability researchgate.netacs.orgresearchgate.net. While direct, detailed MD simulations of this compound bound to TLR1/2 with specific data on interaction dynamics were not extensively provided in the search results, the principle of using MD to understand ligand-protein interactions is highly relevant to this compound's mechanism of action as a TLR1/2 agonist nih.govinvivogen.cominvivogen.comresearchgate.netresearchgate.net.
Understanding the role of the surrounding solvent (typically water in biological systems) is critical for accurate simulations of molecular interactions. MD simulations can analyze the hydration shell around this compound and the TLR1/2 binding site, revealing how solvent molecules might influence binding or conformational changes. While general MD simulation studies on biological systems often include solvent effects, specific details regarding solvent analysis in the context of this compound binding were not found in the search results.
Ligand-Protein Interaction Dynamics and Stability
Docking Studies and Binding Affinity Predictions for this compound Analogues
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a receptor protein. It also provides an estimate of the binding affinity. Docking studies have been applied in the research related to this compound and its interaction with TLR1/2 researchgate.net.
Docking studies have indicated a considerable overlap between the binding pocket of this compound and the binding site for Pam3CSK4, a known TLR1/2 ligand researchgate.net. This suggests that this compound likely binds to a similar region on the TLR1/2 heterodimer to exert its agonistic effect nih.govinvivogen.cominvivogen.comresearchgate.netresearchgate.net.
Computational docking can also be used to screen libraries of this compound analogues or other compounds to predict their potential binding affinity to TLR1/2. This aids in the identification of novel compounds with potentially improved activity or selectivity. While the search results mention the optimization of a preliminary hit to yield this compound through structure-activity relationship (SAR) studies nih.gov, specific detailed docking studies and binding affinity predictions for a range of this compound analogues were not provided. However, the principle of using docking for screening and affinity prediction is a standard approach in drug discovery and relevant to the research on this compound and related TLR1/2 modulators researchgate.netrsc.org.
Virtual Screening Methodologies for Novel this compound-like Compounds
Virtual screening plays a significant role in the identification of potential lead compounds by computationally evaluating large libraries of molecules for their likelihood of binding to a specific target. This methodology was instrumental in the broader field of TLR agonist discovery, leading to the identification of initial hits from which compounds like this compound were subsequently optimized. frontiersin.orgrsc.org Structure-based virtual screening campaigns involving millions of compounds have been employed in the search for specific TLR2/TLR1 ligands, such as the identification of SMU127. nih.gov The application of virtual screening allows for the prioritization of compounds for experimental testing, significantly accelerating the discovery process for novel molecules with activity similar to this compound. medchemexpress.commedchemexpress.com
Scaffold Hopping and Fragment-Based Design Approaches
Scaffold hopping and fragment-based design are computational strategies used to generate novel molecular structures with similar biological activity to a known lead compound but with potentially improved properties or novel intellectual property. Scaffold hopping aims to replace the core structure (scaffold) of a molecule while retaining its biological activity, thereby exploring new chemical series. nih.govtencent.com Fragment-based design involves identifying small molecular fragments that bind to a target and then growing or linking these fragments to create more potent and selective ligands. While the provided search results detail the optimization of this compound through structure-activity relationship (SAR) studies from an initial hit frontiersin.orgnih.gov, direct evidence of the explicit use of scaffold hopping or fragment-based design specifically in the reported research on this compound within these sources is not present. However, these methodologies are established techniques in computational medicinal chemistry relevant to the discovery and optimization of compounds targeting receptors like TLRs.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to build predictive models that correlate chemical structure with biological activity or physicochemical properties. These models provide valuable mechanistic insights by identifying the structural features that are crucial for a compound's activity. helmholtz-munich.deresearchgate.net
Development of Predictive Models for Biological Interaction Profiles
QSAR and QSPR models are developed to predict the biological interaction profiles of compounds based on their molecular descriptors. These predictive models are built by analyzing the relationship between the structural characteristics of a set of compounds and their measured biological activities. researchgate.netnih.gov For this compound, SAR studies were fundamental in its development, guiding the optimization of an initial hit compound to achieve higher efficacy and specificity for the TLR1/2 heterodimer. frontiersin.orgnih.gov This process inherently involves understanding and modeling the relationship between structural modifications and changes in biological activity.
Identification of Key Pharmacophore Features and Structural Determinants of Activity
QSAR/QSPR modeling and SAR studies are critical for identifying key pharmacophore features and structural determinants of activity. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target. bio-techne.com Research on this compound has focused on its specific interaction with the TLR1/2 heterodimer, demonstrating that it binds to both TLR1 and TLR2 and facilitates their dimerization, which is essential for initiating downstream signaling. rsc.orgnih.govresearchgate.net Studies investigating the binding mode of this compound using biophysical assays have provided insights into how its structure dictates its interaction with the receptor complex. nih.govresearchgate.net Competitive binding assays have further helped to understand its affinity relative to other known TLR1/2 agonists like Pam3CSK4. rsc.orgnih.govresearchgate.net This detailed understanding of the binding interaction reveals the structural determinants responsible for this compound's potent and selective agonistic activity.
Advanced Analytical Methodologies for Characterization and Detection of Cu T12 9
Spectroscopic Characterization Techniques
Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing insights into its structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed information about the types of atoms, their electronic environment, and their connectivity within the molecule.
In the context of CU-T12-9, NMR experiments have been utilized in research. For instance, NMR was employed to assess the potential for oligomer formation of this compound in various solvents, and these experiments indicated negligible oligomerization nih.govresearchgate.net. While detailed ¹H or ¹³C NMR spectral data with specific peak assignments for this compound are not extensively detailed in the immediately available public search results, the mention of NMR experiments confirms its application in characterizing the compound's behavior in solution nih.govresearchgate.net.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. By inducing fragmentation of the molecule, MS can also yield characteristic fragment ions, which help in elucidating the compound's structure.
For this compound, the molecular weight is consistently reported as 362.31 g/mol , and its exact mass is stated as 362.10 Da nih.govhodoodo.comselleckchem.comrndsystems.commedkoo.combio-techne.com. This data is typically obtained through high-resolution mass spectrometry techniques. While the specific fragmentation pattern of this compound under typical MS conditions (e.g., electron ionization or electrospray ionization) is not detailed in the provided search results, MS is a standard and essential tool for confirming the molecular weight and verifying the identity of synthesized or isolated this compound.
Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on the vibrational modes of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, measures the absorption of light in the UV and visible regions, providing information about electronic transitions, particularly in molecules containing chromophores or conjugated systems.
Circular Dichroism (CD) spectroscopy is a technique used to study the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly useful for determining the presence of chirality, the absolute configuration of chiral centers, and the conformation of biomolecules like proteins and nucleic acids.
Based on the reported IUPAC name and chemical structure of this compound, the molecule does not appear to possess any chiral centers nih.govhodoodo.commedkoo.com. Therefore, Circular Dichroism spectroscopy would typically not be applicable for chiral analysis of this specific compound. While CD is mentioned in the context of analyzing other molecules like peptides in some search results researchgate.netresearchgate.net, its application to this compound for chiral analysis is not indicated by the compound's structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating a compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. It is particularly valuable for assessing the purity of a compound and for quantitative analysis.
HPLC is frequently employed in the analysis of this compound to determine its purity. Several sources report the purity of this compound as ≥98% or ≥99% as determined by HPLC selleckchem.comrndsystems.combio-techne.commerckmillipore.comsigmaaldrich.com. Specific HPLC conditions have been reported, including the use of a ZORBAX Eclipse Pluse C18 3.5μm 4.6mmx100mm column apexbt.com. This indicates that reversed-phase HPLC is a standard method for the purity analysis of this compound. The retention time of this compound under specific HPLC conditions serves as an important characteristic for its identification and for distinguishing it from impurities.
Summary of Purity Data by HPLC
| Source | Reported Purity | Method |
| Selleck Chemicals | 99.86% | HPLC |
| R&D Systems | ≥99% | HPLC |
| Calbiochem | ≥98% | HPLC |
| Tocris (Bio-Techne) | ≥99% | HPLC |
| Hodoodo Chemicals | >98% | HPLC |
Gas Chromatography (GC) (if volatile) and Hyphenated GC-MS
Gas Chromatography (GC) is a separation technique widely used for volatile and semi-volatile organic molecules. thermofisher.com It is effective for separating components within a mixture based on their differing interactions with a stationary phase as they are carried by an inert gas. thermofisher.comscioninstruments.comknoell.com When coupled with Mass Spectrometry (MS), forming GC-MS, this hyphenated technique becomes a powerful tool for both separating and identifying compounds. scioninstruments.comtechnologynetworks.comnist.gov
GC-MS analysis of a sample containing this compound would involve injecting the sample into the GC system, where it is vaporized and transported through a capillary column. thermofisher.comscioninstruments.com As this compound elutes from the column at a specific retention time, it enters the mass spectrometer. thermofisher.comscioninstruments.com In the MS, the molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). thermofisher.comscioninstruments.comtechnologynetworks.com The mass spectrum generated provides a unique "fingerprint" for this compound, allowing for its identification by comparison to spectral libraries or known standards. technologynetworks.comnist.gov This technique is valuable for confirming the presence and purity of synthesized this compound and for detecting it in complex matrices. thermofisher.comscioninstruments.comtechnologynetworks.comnist.gov The multidimensional data from GC-MS, combining retention time and mass spectra, enhances the confidence in identification and allows for both qualitative and quantitative analysis. scioninstruments.comtechnologynetworks.com
If this compound exhibits sufficient volatility or can be appropriately derivatized to enhance its volatility, GC-MS is a suitable method for its analysis. The technique's sensitivity allows for the detection of this compound even at low concentrations. scioninstruments.com
Advanced Separation Techniques (e.g., 2D-LC, Capillary Electrophoresis)
For samples where this compound is present in complex mixtures or requires higher separation power than traditional one-dimensional chromatography, advanced separation techniques such as Two-Dimensional Liquid Chromatography (2D-LC) and Capillary Electrophoresis (CE) can be employed.
Two-Dimensional Liquid Chromatography (2D-LC) involves coupling two independent chromatographic separations with different separation mechanisms. ijrpr.comchromatographyonline.comchromtech.com This approach significantly enhances peak capacity and resolution, making it ideal for complex samples where components might co-elute in a single dimension. ijrpr.comchromatographyonline.comchromtech.com In the analysis of this compound, a 2D-LC method could utilize a combination of orthogonal stationary phases, such as reversed-phase in the first dimension and a different mode like hydrophilic interaction liquid chromatography (HILIC) or ion exchange in the second dimension, depending on the chemical properties of this compound and the sample matrix. ijrpr.comchromatographyonline.commdpi.com This would allow for a more complete separation of this compound from potential impurities or matrix components. ijrpr.comchromatographyonline.com
Capillary Electrophoresis (CE) is another high-efficiency separation technique that separates analytes based on their differential electrophoretic mobilities within a narrow-bore capillary. csmres.co.uksciex.comnih.gov CE is particularly well-suited for the analysis of small molecules, especially those that are charged. csmres.co.uksciex.comresearchgate.netnih.gov The separation in CE is driven by an applied electric field. csmres.co.uksciex.com Different CE modes, such as capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC), can be utilized depending on the charge and polarity of this compound. csmres.co.uksciex.comresearchgate.net CE offers high separation power and requires only minute amounts of sample, making it valuable for analyzing limited quantities of this compound or for high-throughput analysis. sciex.com
Crystallographic Studies for Solid-State Structure Determination
Crystallographic studies, particularly X-ray Diffraction (XRD), are fundamental for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides definitive information about molecular structure, bond lengths, bond angles, and crystal packing.
X-ray Diffraction (XRD) for Single Crystal Analysis
Single-crystal X-ray Diffraction (SCXRD) is a non-destructive technique that provides detailed insights into the internal lattice structure of crystalline substances at the atomic level. carleton.edufzu.czcreative-biostructure.comscribd.com By analyzing how X-rays diffract from a single crystal of this compound, researchers can determine its unit cell dimensions, the positions of individual atoms, and thus the complete molecular structure. carleton.edufzu.czcreative-biostructure.comscribd.com This technique relies on Bragg's Law, which describes the constructive interference of X-rays scattered by the regularly spaced atoms in the crystal lattice. carleton.educreative-biostructure.comanton-paar.com
To perform SCXRD, a high-quality single crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with monochromatic X-rays. carleton.educreative-biostructure.comscribd.com The diffracted X-rays are detected, and the resulting diffraction pattern is analyzed computationally to reconstruct the electron density map of the unit cell. fzu.czcreative-biostructure.com From this map, the positions of the atoms are located, yielding the molecular structure, including stereochemistry and conformational details in the solid state. fzu.czcreative-biostructure.com SCXRD is considered one of the most comprehensive and accurate techniques for small molecule structure determination. fzu.cz
Co-crystallization Strategies with Biological Targets
Co-crystallization involves obtaining a crystal of a complex formed between a small molecule, such as this compound, and a biological target, typically a protein. This strategy is invaluable for understanding the precise binding mode and interactions between this compound and its target at the atomic level. nih.govnih.govresearchgate.netjocpr.com
The process of co-crystallization can be challenging and often requires extensive screening of crystallization conditions. Strategies include mixing purified this compound with the biological target protein in solution prior to setting up crystallization trials. nih.govnih.govresearchgate.nethamptonresearch.com Alternatively, soaking pre-formed crystals of the biological target protein with a solution containing this compound can be attempted, provided the crystal lattice is permeable to the small molecule and the binding site is accessible. nih.govnih.govhamptonresearch.com Successful co-crystallization and subsequent SCXRD analysis of the complex provide critical data on the specific residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes induced in the protein upon this compound binding. This information is crucial for structure-activity relationship studies and rational design. nih.govjocpr.com
Microscopic Techniques for Cellular and Subcellular Localization
Understanding where this compound localizes within cells and tissues is essential for elucidating its mechanism of action and potential biological effects. Microscopic techniques, particularly fluorescence microscopy, are powerful tools for visualizing the distribution of chemical compounds in biological systems.
Fluorescence Microscopy for Live-Cell Imaging
Fluorescence microscopy allows for the visualization of molecules within living cells by utilizing fluorescent probes or tags. hubrecht.euoup.comeurekalert.orgnih.gov To study the cellular and subcellular localization of this compound using fluorescence microscopy, the compound would typically need to be labeled with a fluorescent tag. eurekalert.orgnih.govnih.gov This can involve conjugating a fluorophore to this compound, ensuring that the labeling does not significantly alter its biological activity or cellular uptake. eurekalert.orgacs.org
Live-cell imaging using fluorescence microscopy enables the real-time tracking of the distribution and movement of fluorescently labeled this compound within dynamic cellular environments. hubrecht.euoup.comnih.govmdpi.com By co-localizing the fluorescent signal of this compound with fluorescent markers specific for different cellular organelles (e.g., nucleus, mitochondria, endoplasmic reticulum), its subcellular distribution can be determined. acs.org Advanced fluorescence microscopy techniques, such as confocal microscopy or super-resolution microscopy, can provide higher spatial resolution for more precise localization studies. hubrecht.euoup.commdpi.comwindows.net Time-lapse imaging can reveal the kinetics of this compound uptake, accumulation in specific compartments, and efflux. acs.org Challenges in imaging small molecules in live cells include maintaining cell viability and ensuring that the fluorescent tag does not interfere with the molecule's natural behavior or produce excessive background fluorescence. hubrecht.eueurekalert.orgmdpi.com
Subject: Analysis of Chemical Compound this compound
This article focuses on the chemical compound this compound, specifically examining its characterization and detection through advanced analytical methodologies, with a particular emphasis on electron microscopy for ultrastructural analysis of interactions, based on available scientific literature.
This compound is identified as N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline, with the molecular formula C₁₇H₁₃F₃N₄O₂ and a molecular weight of 362.31 g/mol . nih.govtocris.com Its PubChem Compound ID (CID) is 91826088. nih.govtocris.com The compound is known to act as a potent agonist for Toll-like receptor 1/2 (TLR1/2). tocris.cominvivogen.com
General electron microscopy techniques, such as Transmission Electron Microscopy (TEM), are powerful tools capable of providing high-resolution morphological and structural information on biological and material samples, including the visualization of interactions at the nanoscale dovepress.comacs.orgnih.govnanoimagingservices.comnih.gov. Methods like negative staining, cellular electron microscopy, and cryo-electron microscopy (cryo-EM) are employed to preserve sample structure and analyze details at various resolutions dovepress.comnanoimagingservices.com. Instruments like the FEI Tecnai T12 microscope are noted in the literature for their use in TEM imaging and analysis nih.govacs.orgnih.govnih.gov.
However, despite the general applicability of these methods and the identification of this compound, specific studies providing detailed images, research findings, or data tables on how this compound interacts at an ultrastructural level, as visualized through electron microscopy, were not retrieved. Information regarding the compound's interaction with TLR1/2 primarily discusses its agonistic activity and downstream cellular effects rather than the physical visualization of its binding or impact on receptor ultrastructure via electron microscopy tocris.cominvivogen.comresearchgate.netresearchgate.net.
Therefore, while the potential exists for electron microscopy to be applied to study the ultrastructural interactions of this compound, detailed findings and data tables specifically on this topic could not be compiled from the available search results.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cu T12 9
Elucidation of Key Structural Motifs Responsible for TLR1/2 Agonism
Research into CU-T12-9 has revealed that its agonistic activity is specifically directed towards the TLR1/TLR2 heterodimer. invivogen.commedchemexpress.cominvivogen.comnih.govnih.govselleckchem.comrsc.orgnih.gov This specificity is a key characteristic, as TLR2 can also form a heterodimer with TLR6, which recognizes different ligands. frontiersin.orgrsc.orgnih.gov Antibody blocking experiments have confirmed that the activation induced by this compound can be inhibited by antibodies targeting either hTLR1 or hTLR2, but not hTLR6, underscoring its selective interaction with the TLR1/2 complex. nih.govresearchgate.netresearchgate.netresearchgate.net
This compound is structurally distinct from natural TLR2 ligands, such as bacterial lipopeptides (e.g., Pam3CSK4), which typically contain acyl chains that insert into hydrophobic pockets within the TLR2 and TLR1 proteins. invivogen.comresearchgate.netnih.gov Instead, this compound is suggested to bind at the interface of the TLR1 and TLR2 proteins, facilitating the formation of the functional heterodimeric complex. invivogen.cominvivogen.comnih.gov This interfacial binding mode appears to be a critical structural feature responsible for its selective agonism of the TLR1/2 heterodimer.
Impact of Functional Group Modifications on Binding Affinity and Mechanistic Activity
This compound was developed through SAR studies that optimized an initial compound, N-methyl-4-nitro-2-[4-(4-nitrophenyl)1H-imidazol-1-yl] aniline (B41778) (GA). frontiersin.orgfrontiersin.org These optimization efforts aimed to enhance the selectivity and efficacy of the compound towards TLR1/2. frontiersin.orgfrontiersin.orgnih.gov While specific details on the functional group modifications explored during the development of this compound are not extensively detailed in the provided snippets, the fact that it was optimized from a precursor compound implies that alterations to the chemical structure, including functional groups, significantly impacted its activity and selectivity. frontiersin.orgfrontiersin.orgnih.gov
The binding affinity of this compound to the TLR1/2 complex has been quantified. Fluorescence anisotropy assays have shown that this compound competitively binds to the TLR1/2 complex with Pam3CSK4, exhibiting a half-maximal inhibitory concentration (IC50) of 54.4 nM. nih.govresearchgate.netresearchgate.net Furthermore, functional assays, such as the HEK-Blue hTLR2 SEAP assay, have demonstrated its potency as a TLR1/2 agonist with an EC50 of 52.9 nM. medchemexpress.comselleckchem.comnih.gov These values indicate a potent interaction with the TLR1/2 heterodimer, leading to downstream signaling activation.
The mechanistic activity of this compound involves the facilitation of TLR1/2 heterodimer formation, which in turn triggers downstream signaling cascades. nih.govresearchgate.netresearchgate.netacs.org This activation proceeds through the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines and other effectors like TNF-α, IL-10, and iNOS. invivogen.commedchemexpress.cominvivogen.comnih.govselleckchem.comnih.govresearchgate.netresearchgate.netacs.org The ability of this compound to induce these specific downstream effects is directly linked to its capacity to promote the functional assembly of the TLR1/2 heterodimer.
Potency Data for this compound
| Assay | Metric | Value | Reference |
| TLR1/2 Competitive Binding | IC50 | 54.4 nM | nih.govresearchgate.netresearchgate.net |
| HEK-Blue hTLR2 SEAP Assay | EC50 | 52.9 nM | medchemexpress.comselleckchem.comnih.gov |
This table is intended to be interactive in a digital format.
Stereochemical Influences on Biological Interactions (e.g., Chirality effects)
While the provided search results discuss stereochemical influences on the activity of other TLR agonists, such as lipopeptide-based TLR2 agonists where the R diastereomer is more potent than the S, and tricyclic dihydropyridine-quinolone compounds where chirality impacts agonist activity, there is no specific information available in these results regarding the stereochemistry of this compound and its effect on its biological interactions or TLR1/2 agonism. researchgate.netrsc.orgnih.gov Therefore, the specific role of chirality in the activity of this compound cannot be determined from the provided data.
Challenges and Future Research Directions for Cu T12 9
Addressing Synthetic Challenges and Scalability for Broader Research Access
The synthesis of complex organic molecules like CU-T12-9 can present significant challenges, particularly in achieving scalability for widespread research use and potential downstream applications. While a modular chemical synthesis route for a related compound (GA) has been reported, and subsequent structure-activity relationship (SAR) studies led to the optimized this compound, details regarding the large-scale synthesis and associated challenges for this compound itself are not extensively detailed in the provided search results. researchgate.net Scalability in chemical synthesis often involves optimizing reaction conditions, sourcing materials, and ensuring reproducibility and purity on a larger scale than typically required for initial laboratory studies. Addressing these synthetic challenges is crucial to make this compound more readily available to the broader research community, facilitating more extensive investigation into its biological effects and potential applications.
Deeper Elucidation of Secondary and Off-Target Biological Mechanisms
While this compound is characterized as a specific TLR1/2 agonist, the potential for secondary or off-target biological mechanisms exists, as with many small molecules. Although studies have shown minimal cytotoxicity at concentrations up to 100 µM and selective activation of the TLR1/2 heterodimer, a deeper understanding of its interactions with other cellular components and pathways is warranted. nih.govinvivogen.cominvivogen.com Investigating potential off-target effects is vital for accurately interpreting research findings and assessing the compound's specificity in complex biological systems. This could involve broad screening against various receptors, enzymes, and pathways, as well as phenotypic assays in diverse cell types.
Integration of this compound Research into Systems Biology and Multi-Omics Paradigms
Integrating research on this compound into systems biology and multi-omics paradigms offers a powerful approach to gain a holistic understanding of its effects. ru.nlscribd.comnuigalway.ienih.gov Given that this compound activates a key component of the innate immune system which involves complex signaling networks and downstream effects on gene and protein expression, multi-omics approaches (e.g., transcriptomics, proteomics, metabolomics) can reveal the broader cellular and systemic responses triggered by TLR1/2 activation. nih.govinvivogen.comru.nlnuigalway.ienih.gov Integrating data from different omics layers can help to map the complete cascade of events initiated by this compound, identify novel interacting partners or pathways, and understand how its activity influences cellular states and functions beyond the immediate downstream effectors like TNF-α, IL-10, and iNOS. nih.govinvivogen.com
Development of Novel Analytical Tools and Probes Based on this compound Structure
The unique chemical structure of this compound, a synthetic small molecule with a 1,4-diphenyl-1H-imidazole core, could serve as a basis for developing novel analytical tools and probes. researchgate.nettocris.comrsc.org These tools could be designed to further investigate TLR1/2 structure-function relationships, visualize receptor localization and dynamics upon agonist binding, or identify novel interacting proteins. For instance, fluorescently labeled analogues of this compound could be synthesized for imaging studies, or affinity probes could be developed to isolate and identify proteins that interact with this compound or the activated TLR1/2 complex. Such tools would provide valuable insights into the molecular mechanisms underlying TLR1/2 activation and signaling.
Exploration of this compound as a Research Tool in Non-Immunological Biological Systems
While primarily studied for its role in activating the immune system through TLR1/2, exploring the potential utility of this compound as a research tool in non-immunological biological systems could uncover novel biological insights. medchemexpress.comnih.govinvivogen.com Although TLRs are central to innate immunity, they have also been implicated in various non-immune processes in different tissues and cell types. Investigating the effects of this compound in these contexts, while carefully controlling for potential immune cell contamination in experimental models, could reveal unexpected roles of TLR1/2 signaling or identify novel pathways influenced by this specific agonist in non-immune settings. Studies have already utilized this compound in cell lines like HEK-Blue hTLR2 cells and Raw 264.7 macrophages, which are commonly used in immunology research, but its effects in other cell types or tissues are less explored in the provided results. medchemexpress.comnih.govresearchgate.netresearchgate.net
Strategies for Enhancing Selectivity and Specificity of this compound Interactions
Although this compound demonstrates selectivity for the TLR1/2 heterodimer over TLR2/6, further strategies to enhance its selectivity and specificity could be beneficial for research and potential therapeutic development. nih.govresearchgate.netresearchgate.net This might involve further structure-activity relationship studies to identify chemical modifications that fine-tune its binding affinity and downstream signaling profile. researchgate.netfrontiersin.org Additionally, exploring targeted delivery mechanisms could enhance its specificity by directing the compound to specific cell types or tissues expressing TLR1/2, minimizing potential off-target effects in other locations. While this compound is already a valuable research tool due to its current selectivity, achieving even greater precision in its interactions could unlock new avenues for its application.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 91826088 |
| N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline | 91826088 |
| TNF-α | 5991 |
| IL-10 | 16127228 |
| iNOS | 5981 |
| Pam3CSK4 | 24855241 |
| Pam2CSK4 | 24784393 |
| CU-CPT22 | 57026363 |
| Triptolide | 107344 |
| GA (N-methyl-4-nitro-2-(4-(4-nitrophenyl)-1H-imidazol-1-yl)aniline) | 139403105 |
| SMU-Z1 | 135613501 |
| Diprovocim | 135500402 |
| MMG-11 | 137425152 |
| Sparstolonin B | 6434111 |
| C29 | 53355098 |
| ortho-vanillin | 637661 |
| Taspine | 637204 |
| SMU-Y6 | Not Found |
| CU-CPT8m | Not Found |
| CpG (oligodeoxynucleotide containing CpG motif) | Not Applicable (class of molecules) |
| FSL-1 | 9931127 |
| IL-8 | 5460519 |
| Nitric Oxide (NO) | 145068 |
| MyD88 | Not Applicable (protein) |
| P65 (part of NF-κB) | Not Applicable (protein subunit) |
| IL-6 | 5460718 |
| IL-1β | 5460876 |
| IFNγ | 124174 |
| IL-12b | Not Applicable (protein subunit) |
| IL-23a | Not Applicable (protein subunit) |
| CCL2 | 635174 |
| IL-1α | 5460875 |
| CXCL2 | 6432700 |
| POSTN | Not Applicable (protein) |
| RIPK1 | Not Applicable (protein) |
| TRAF6 | Not Applicable (protein) |
| MYC | Not Applicable (protein) |
| Tet2 | Not Applicable (protein) |
| Pam2Cys | 160655 |
| Pam3Cys | 6435012 |
| Macrophage-Activating Lipopeptide-2 (MALP2) | Not Applicable (mixture/extract) |
Data Table: this compound Activation of Downstream Effectors
| Effector | Pathway Activated | Cell Type | Observation | Citation |
| TNF-α | NF-κB | HEK-Blue hTLR2, Raw 264.7 cells | Upregulation of mRNA and protein levels | medchemexpress.comnih.govinvivogen.com |
| IL-10 | NF-κB | HEK-Blue hTLR2, Raw 264.7 cells | Upregulation of mRNA and protein levels | medchemexpress.comnih.govinvivogen.com |
| iNOS | NF-κB | HEK-Blue hTLR2, Raw 264.7 cells | Upregulation of mRNA and protein levels | medchemexpress.comnih.govinvivogen.com |
| SEAP | NF-κB | HEK-Blue hTLR2 cells | Activation of reporter gene signaling | medchemexpress.comnih.govresearchgate.net |
| NO | NF-κB | Raw 264.7 cells, primary rat macrophages | Production triggered | nih.govresearchgate.net |
Note: EC50 for SEAP activation in HEK-Blue hTLR2 cells is reported as 52.9 nM. medchemexpress.comnih.govmedchemexpress.comtocris.comselleckchem.com
Data Table: this compound Selectivity
| Target | This compound Effect | Confirmation Method | Citation |
| hTLR1/2 | Activation | Antibody inhibition, HEK-Blue hTLR2 SEAP assay | nih.govresearchgate.netresearchgate.net |
| hTLR2/6 | No activation | Antibody inhibition | nih.govresearchgate.netresearchgate.net |
| Other TLRs (3,4,5,7,8) | No activation | HEK-Blue hTLR cell panel | nih.govresearchgate.net |
Note: Selectivity confirmed even at high concentrations. invivogen.cominvivogen.com
Conclusion: Current Status and Future Outlook of Cu T12 9 Research
Summary of Major Academic Contributions to CU-T12-9 Knowledge
Major academic contributions have primarily focused on the identification, characterization, and mechanistic understanding of this compound as a selective TLR1/2 agonist. The initial discovery stemmed from screening a large compound library, leading to the identification of a preliminary hit compound with a 1,4-diphenyl-1H-imidazole core. nih.govresearchgate.net Structure-activity relationship (SAR) studies were crucial in optimizing this hit to yield this compound, demonstrating a significant increase in potency into the nanomolar range. nih.govresearchgate.net
Key findings from academic research include:
Selective TLR1/2 Activation: Studies using HEK-Blue™ reporter cell lines overexpressing different TLRs confirmed that this compound specifically activates TLR2 signaling, and further experiments with blocking antibodies demonstrated its selectivity for the TLR1-TLR2 heterodimer over TLR2-TLR6. invivogen.commedchemexpress.cominvivogen.comnih.govresearchgate.net
Mechanism of Action: Research has elucidated that this compound promotes TLR1/2 heterodimerization by binding to the interface of the two receptors. invivogen.cominvivogen.comnih.govacs.orgresearchgate.netresearchgate.net This interaction triggers the NF-κB signaling pathway. invivogen.commedchemexpress.cominvivogen.comnih.govacs.orgresearchgate.netresearchgate.net
Downstream Signaling: Activation by this compound results in the production of inflammatory cytokines like TNF-α and IL-10, as well as iNOS. invivogen.commedchemexpress.cominvivogen.comnih.govacs.org
Competitive Binding: Fluorescence anisotropy assays have shown that this compound competes with known TLR1/2 agonists like Pam3CSK4 for binding to the TLR1/2 complex. nih.govacs.orgresearchgate.netnih.gov
Potential Therapeutic Applications: Academic work has highlighted the potential of this compound and similar TLR agonists as vaccine adjuvants and in cancer immunotherapy due to their ability to activate both innate and adaptive immune systems. nih.govfrontiersin.orgresearchgate.netacs.orgfrontiersin.org Studies have also explored its effects on specific cell types, such as inducing apoptosis and differentiation in acute myeloid leukemia (AML) cells. ashpublications.org
These contributions have established this compound as a valuable chemical probe for studying TLR1/2 signaling and a promising lead compound for further therapeutic development.
Synthesis of Unanswered Questions and Promising Avenues for Future Inquiry
Despite the significant progress, several unanswered questions and promising avenues for future inquiry regarding this compound remain:
Detailed Binding Interactions: While the binding site on the TLR1-TLR2 interface has been suggested, a more detailed understanding of the specific amino acid interactions and conformational changes induced by this compound binding would be beneficial. Structural studies, such as co-crystallography or advanced computational modeling, could provide deeper insights. acs.orgresearchgate.net
Differential Signaling Outcomes: Research indicates that varying signaling outcomes can occur depending on which TLR2 heterodimer is activated. invivogen.com Further investigation into how this compound's selective activation of TLR1-TLR2 specifically shapes the downstream immune response compared to TLR2-TLR6 activation is warranted.
In Vivo Efficacy and Specificity: While in vitro studies show promising immune activation, comprehensive in vivo studies are needed to fully evaluate the efficacy, specificity, and pharmacokinetic profile of this compound in complex biological systems. nih.govfrontiersin.orgfrontiersin.org
Therapeutic Potential Exploration: Further research is needed to fully explore the therapeutic potential of this compound in specific disease models, such as its effectiveness as a vaccine adjuvant against various pathogens or its utility in different types of cancer immunotherapy. nih.govfrontiersin.orgacs.orgfrontiersin.org
Structure-Activity Relationship Refinement: Continued SAR studies could lead to the development of even more potent and selective this compound analogs with improved pharmacological properties. nih.govresearchgate.net
Combinatorial Approaches: Investigating the effects of combining this compound with other immunomodulatory agents or therapeutic strategies could reveal synergistic effects and enhance therapeutic outcomes. frontiersin.orgresearchgate.netfrontiersin.org
These areas represent fertile ground for future research, potentially unlocking the full therapeutic potential of this compound and advancing the understanding of TLR-mediated immunity.
Broader Implications of this compound Research for Chemical Biology and Immunological Understanding
The research on this compound carries broader implications for both chemical biology and immunological understanding:
Chemical Biology Tool: this compound serves as a valuable small-molecule tool for chemical biologists to precisely probe and manipulate TLR1/2 signaling pathways in various cellular and in vivo contexts. nih.gov Its synthetic nature and defined activity allow for controlled experiments to dissect the complexities of innate immune responses.
Understanding TLR Signaling: The study of how this compound selectively activates the TLR1-TLR2 heterodimer provides crucial insights into the mechanisms of TLR dimerization and activation by small molecules, which can differ from natural lipopeptide ligands. invivogen.comnih.govresearchgate.net This contributes to a deeper understanding of how the innate immune system recognizes diverse molecular patterns.
Designing Novel Immunomodulators: The success in identifying and optimizing CU-T2-9 demonstrates the feasibility of developing small-molecule agonists targeting specific TLR heterodimers. nih.govfrontiersin.orgfrontiersin.org This has significant implications for the rational design of novel immunomodulatory agents with tailored activity profiles for therapeutic purposes. nih.govrsc.org
Targeting Immune Pathways for Therapy: Research on this compound underscores the potential of targeting TLR pathways for therapeutic intervention in various diseases, including infections, cancer, and inflammatory disorders. frontiersin.orgacs.orgfrontiersin.orgfrontiersin.org Understanding the specific effects of activating the TLR1-TLR2 axis can inform the development of targeted immunotherapies.
Investigating Innate-Adaptive Immunity Link: As a TLR agonist, this compound activates both innate and adaptive immune systems. medchemexpress.comnih.gov Further research using this compound can help elucidate the intricate crosstalk between these two branches of immunity and how small molecules can be used to bridge and enhance these responses. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
